molecular formula C22H21N7O2 B2763478 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097926-21-9

6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2763478
CAS No.: 2097926-21-9
M. Wt: 415.457
InChI Key: WVIARYTTYRYRDC-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group). Key structural elements include:

  • 1H-pyrazol-1-yl substituent at position 6: A five-membered aromatic ring with two nitrogen atoms, contributing to π-π stacking interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoxaline and pyrazole motifs are prevalent (e.g., kinase inhibitors) .

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-21-7-6-20(28-11-3-10-24-28)26-29(21)15-16-8-12-27(13-9-16)22(31)19-14-23-17-4-1-2-5-18(17)25-19/h1-7,10-11,14,16H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIARYTTYRYRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS Number: 2097891-82-0) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structure, and biological activity, supported by relevant case studies and research findings.

Structure and Properties

This compound features a unique combination of structural motifs, including a pyrazole ring, a quinoxaline moiety, and a dihydropyridazine framework. The molecular formula is C22H21N7O2C_{22}H_{21}N_7O_2 with a molecular weight of 415.4 g/mol. The structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural features. For instance, derivatives of quinoxaline and pyrazole have shown promising results against various cancer cell lines:

  • Quinoxaline derivatives : A study demonstrated that quinoxaline-based compounds exhibited significant cytotoxicity against several tumor cell lines, surpassing the efficacy of doxorubicin in some cases .
  • Dihydropyridazine derivatives : These compounds have also been evaluated for their anticancer properties, with some exhibiting IC50 values lower than 100 µg/mL against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy as well. Compounds with similar heterocyclic structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Tetrazolo[1,5-a]quinoxaline derivatives : These showed dual activity as anticancer and antimicrobial agents, indicating that modifications to the quinoxaline structure can enhance biological activity .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cancer progression or microbial resistance. For example:

  • ALK5 Inhibition : Some related compounds have been reported to inhibit ALK5 with low IC50 values, suggesting potential pathways through which they may exert their anticancer effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Evaluation : Research has shown that modifications to the core structure can lead to enhanced biological activity. For instance, the introduction of electron-donating groups has been linked to increased cytotoxicity against cancer cells .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that certain substitutions on the quinoxaline ring significantly affect the compound's potency. For example, compounds with specific functional groups demonstrated higher anticancer activity compared to others .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Remarks
AnticancerQuinoxaline derivatives< 10Effective against multiple cancer cell lines
AntimicrobialTetrazolo[1,5-a]quinoxalines< 100Effective against Gram-positive/negative bacteria
ALK5 InhibitionPyrazole derivatives0.012Significant inhibitor in cancer pathways

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H22N6OC_{24}H_{22}N_6O, with a molecular weight of approximately 410.5 g/mol. The structure features a complex arrangement of pyrazole, quinoxaline, and dihydropyridazine moieties, which contribute to its pharmacological properties.

Biological Activities

1. Antioxidant Properties
Research indicates that derivatives containing pyrazole and related structures exhibit significant antioxidant activities. For instance, compounds with pyrazole cores have been shown to scavenge free radicals effectively and protect against oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
Several studies have identified anti-inflammatory properties in pyrazole derivatives. Compounds related to the target molecule have been evaluated for their ability to inhibit inflammatory pathways, demonstrating effectiveness in reducing edema in animal models . The presence of the quinoxaline moiety may enhance these effects through modulation of inflammatory mediators.

3. Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that similar pyrazole-containing compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with cell growth and survival .

Case Studies

StudyFindings
Antioxidant Evaluation A series of pyrazole derivatives demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Assessment Compounds showed reduced paw edema in carrageenan-induced inflammation models, indicating effective anti-inflammatory properties .
Cancer Cell Line Testing Similar structures exhibited cytotoxic effects on breast and colon cancer cell lines, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyridazinone and pyridazine derivatives. Below is a comparative analysis based on substituents, synthetic accessibility, and inferred pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications References
Target Compound : 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one Pyridazinone - 1H-pyrazol-1-yl (position 6)
- Quinoxaline-2-carbonyl-piperidinylmethyl (position 2)
Kinase inhibition, anticancer agents
6-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one Pyridazinone - Pyrazine-oxadiazole hybrid (position 6) Antimicrobial, anti-inflammatory
6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one Pyrazolopyrimidinone - Nitro-pyrazole (position 6) Antiviral, kinase inhibitors
6-(4-Methylpiperidin-1-yl)pyridazine-3-carboxylic acid Pyridazine - 4-Methylpiperidine (position 6)
- Carboxylic acid (position 3)
CNS-targeting agents (e.g., GABA modulators)

Structural Differences and Implications

Core Heterocycles: The target compound’s pyridazinone core is distinct from pyrazolopyrimidinone or pyridazine backbones in analogs.

Substituent Profiles: Quinoxaline vs. Pyrazine/Oxadiazole: The quinoxaline moiety in the target compound offers a larger aromatic surface for hydrophobic interactions compared to pyrazine-oxadiazole hybrids, which may enhance selectivity for specific protein pockets . Piperidine Linker: The piperidinylmethyl group provides greater conformational flexibility than rigid oxadiazole or nitro-pyrazole substituents, enabling adaptation to diverse binding sites .

Synthetic Complexity: The quinoxaline-2-carbonyl-piperidine group introduces synthetic challenges, such as multi-step coupling reactions, compared to simpler substituents like nitro-pyrazole or methylpiperidine .

Pharmacological and Research Insights

  • Kinase Inhibition: Pyridazinones with bulky aromatic substituents (e.g., quinoxaline) are reported to inhibit kinases like BRAF or EGFR due to ATP-binding site interactions .
  • Antimicrobial Activity : Pyrazine-oxadiazole analogs demonstrate moderate antimicrobial activity, suggesting the target compound’s pyrazole group could be optimized for similar applications .
  • Druglikeness: The piperidine linker and quinoxaline group may improve blood-brain barrier penetration compared to carboxylic acid-containing derivatives .

Research Tools and Methodologies

Structural characterization of such compounds often relies on:

  • X-ray Crystallography : Programs like SHELXL (SHELX suite) and CCP4 are widely used for small-molecule and macromolecular refinement, enabling precise determination of substituent conformations .
  • Synchrotron Data Pipelines : High-throughput phasing tools (e.g., SHELXC/D/E) facilitate rapid structural analysis of complex heterocycles .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine Functionalization : Coupling quinoxaline-2-carbonyl chloride to piperidin-4-ylmethanol under basic conditions (e.g., Et₃N, DCM, 0–25°C).

Pyrazole Introduction : Reacting the intermediate with 1H-pyrazole via nucleophilic substitution (e.g., K₂CO₃, DMF, 80°C).

Dihydropyridazinone Assembly : Cyclization using hydrazine derivatives and ketone precursors under reflux (e.g., ethanol, 12 h).

  • Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves yields for heterocyclic coupling steps .
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, pyrazole protons appear as singlets (~δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₇O₂: 436.1878).
  • HPLC : Purity assessment (≥95%) using C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (if crystals are obtainable) .

Q. What are the common reactivity patterns of the dihydropyridazinone core?

  • Methodological Answer :

  • Oxidation : Dihydropyridazinone may oxidize to pyridazinone under strong oxidizing agents (e.g., MnO₂, CHCl₃).
  • Nucleophilic Attack : The carbonyl group reacts with hydrazines or amines to form fused heterocycles (e.g., triazolo derivatives) .
  • Electrophilic Substitution : Pyrazole and quinoxaline moieties undergo halogenation or nitration at electron-rich positions .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of quinoxaline-2-carbonyl to the piperidine moiety?

  • Methodological Answer :

  • Catalyst Screening : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Microwave irradiation (120°C, 20 min) vs. conventional heating (80°C, 12 h) reduces side products .
  • Example Data :
ConditionYield (%)Purity (%)
Conventional (DMF, 12 h)6592
Microwave (DMF, 30 min)8297

Q. How to resolve contradictions in spectral data for regiochemical assignments?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships (e.g., distinguishing pyrazole C3 vs. C5 substitution).
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity via HMBC .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, PDB: 1M17). Focus on interactions between quinoxaline and hinge region residues.
  • MD Simulations : AMBER or GROMACS to assess binding stability (e.g., 100 ns trajectories).
  • Free Energy Calculations : MM-PBSA to quantify ΔGbinding .

Q. How to design structure-activity relationship (SAR) studies for analogs with improved solubility?

  • Methodological Answer :

  • Modify Substituents : Introduce polar groups (e.g., -OH, -SO₃H) on the pyrazole or quinoxaline rings.
  • Salt Formation : Prepare hydrochloride salts of the piperidine nitrogen.
  • LogP Measurement : Compare experimental (shake-flask/HPLC) vs. calculated (ChemAxon) values .
  • Example SAR Table :
AnalogSubstituentLogPSolubility (µg/mL)
ParentNone3.112
A-OH (C4 quinoxaline)2.385
B-SO₃H (pyrazole)1.8220

Data Contradictions and Resolution

  • Contradiction : reports traditional heating for pyrazole coupling (65% yield), while achieves 82% yield with microwave assistance.
    Resolution : Microwave irradiation reduces reaction time and by-products, but may require specialized equipment. Validate scalability with parallel synthesis reactors .

  • Contradiction : Conflicting ¹H NMR shifts for dihydropyridazinone protons (δ 5.2–5.8 ppm in vs. δ 5.0–5.5 in ).
    Resolution : Solvent effects (CDCl₃ vs. DMSO-d₆) and substituent electronic effects account for variations. Use deuterated DMSO for consistency .

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